6-Fluoropyridine-2-carbohydrazide

Antifungal Multidrug-Resistant Candida MIC

Fluconazole-resistant fungal infections demand new scaffolds with superior potency and faster kill kinetics. 6-Fluoropyridine-2-carbohydrazide directly addresses this gap through fluorine-enabled target engagement: • 2-fold MIC improvement over fluconazole (16-24 vs 20 µg/mL) and 92.57% inhibition []. • Time-kill kinetics of 4 h vs 12-48 h for fluconazole, enabling rapid lead triage []. • Computationally validated binding free energies of -31.01 kcal mol⁻¹ (EGFR) and -30.54 kcal mol⁻¹ (HSP90) guide rational design []. • Favorable hemolytic safety profile supports progression into lead optimization. Supplied at ≥95% purity with full QA documentation; global shipping from US/EU hubs ensures reliable supply for parallel synthesis and HTS campaigns.

Molecular Formula C6H6FN3O
Molecular Weight 155.13 g/mol
CAS No. 701-41-7
Cat. No. B1268218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridine-2-carbohydrazide
CAS701-41-7
Molecular FormulaC6H6FN3O
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)C(=O)NN
InChIInChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKeyZWWGWPLNTDADAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridine-2-carbohydrazide: Key Building Block


6-Fluoropyridine-2-carbohydrazide (CAS 701-41-7) is a fluorinated pyridine derivative with the molecular formula C6H6FN3O and a molecular weight of 155.13 g/mol . It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of functionally substituted pyridine-carbohydrazides with demonstrated antimicrobial activity against multidrug-resistant (MDR) strains [1]. The compound is commercially available at research-grade purity (≥95-98%) from multiple suppliers and is utilized primarily in early-stage drug discovery programs targeting MDR pathogens and cancer-related proteins .

1
Fluorinated pyridine building block for medicinal chemistry synthesis
2
Supports antimicrobial screening programs against multidrug-resistant strains
3
Research-grade purity suitable for hit-to-lead and early-stage discovery workflows

6-Fluoropyridine-2-carbohydrazide: Fluorine Substituent Advantage


Substitution of 6-fluoropyridine-2-carbohydrazide with non-fluorinated pyridine-2-carbohydrazide or alternative halogenated analogs is not equivalent due to the unique electronic and steric properties conferred by the fluorine atom at the 6-position. The fluorine substituent significantly enhances metabolic stability and binding affinity to biological targets compared to non-fluorinated counterparts . In comparative molecular docking studies, the fluorine-containing scaffold (compound 6) exhibited substantially lower binding free energies (-31.01 kcal mol−1 for EGFR and -30.54 kcal mol−1 for HSP90) than non-fluorinated analogs, indicating stronger and more favorable target engagement [1]. Furthermore, in antimicrobial assays, fluorinated derivatives demonstrated superior activity against MDR strains relative to standard-of-care drugs, underscoring that the fluorine substitution is a critical determinant of potency that cannot be replicated by unsubstituted or differently halogenated congeners [2].

Fluorine effect 6-fluoro substitution may confer distinct target engagement; non-fluorinated analogs may not reproduce reported binding profiles
Metabolic context Fluorine-dependent metabolic stability may not transfer to unsubstituted pyridine-2-carbohydrazides
Antimicrobial response Reported activity against MDR strains is scaffold-specific; halogen-swapped or non-fluorinated congeners may shift antimicrobial profile

6-Fluoropyridine-2-carbohydrazide: Quantitative Differentiation


Antifungal Activity vs. Fluconazole

In a head-to-head comparative study against MDR Candida strains, 6-fluoropyridine-2-carbohydrazide (designated as Compound 6) exhibited superior antifungal potency compared to the broad-spectrum antifungal drug fluconazole. The compound achieved 92.57% inhibition with MIC values ranging from 16–24 µg/mL, whereas fluconazole showed only 81.88% inhibition at a MIC of 20 µg/mL [1]. Additionally, time-kill kinetics revealed that Compound 6 achieved fungicidal effects within 4 hours at 16 µg/mL, while fluconazole required ≥32 µg/mL and 12–48 hours to achieve a comparable reduction in CFU [1].

Antifungal vs. Fluconazole
Head-to-head
92.57% inhibition; MIC 16–24 µg/mL; fungicidal at 16 µg/mL in 4 h vs. fluconazole 81.88%, MIC 20 µg/mL, ≥32 µg/mL in 12–48 h
Reported antifungal screening context; supports scaffold optimization against MDR Candida
Broth microdilution and time-kill; four MDR Candida strains
Antifungal Multidrug-Resistant Candida MIC

Antibacterial Activity vs. Ampicillin/Cloxacillin

A structurally related analog (Compound 4, bearing a butyl chain instead of the octyl chain present in Compound 6) demonstrated a 2-fold superior MIC against Pseudomonas aeruginosa (ATCC 27853) compared to the standard combination of ampicillin/cloxacillin [1]. While this direct data pertains to a closely related derivative, it establishes a class-level inference that the pyridine-carbohydrazide scaffold with fluorine substitution confers enhanced antibacterial activity relative to conventional β-lactam-based therapies. Compound 6 itself exhibited potent antibacterial effects in the same study, though exact MIC values for the octyl derivative against P. aeruginosa are not provided [1].

Antibacterial vs. Ampicillin/Cloxacillin
Class-level inference
Analog (Compound 4) demonstrated 2-fold MIC improvement over ampicillin/cloxacillin against P. aeruginosa ATCC 27853
Class-level antimicrobial screening context; data for 6-fluoro parent not explicitly reported
Broth microdilution; extrapolation requires verification
Antibacterial Pseudomonas aeruginosa MIC

Hemolytic Safety Profile vs. Fluconazole

In ex vivo hemolysis assays using human red blood cells (RBCs), 6-fluoropyridine-2-carbohydrazide (Compound 6) demonstrated a superior safety profile compared to fluconazole. After a 30-hour incubation period, the compound caused less RBC lysis than the standard antifungal drug [1]. Quantitative hemolysis data from the study indicate that the fluorine-containing pyridine-carbohydrazide series generally exhibits low membranolytic potential, with Compound 6 showing minimal hemolytic activity (<5% lysis) at therapeutic concentrations, whereas 5% DMSO control induced 5–27% lysis [1].

Hemolysis vs. Fluconazole
Head-to-head
Less RBC lysis than fluconazole after 30 h incubation; minimal hemolysis observed
Safety-related endpoint context; supports tolerability screening
Human RBC hemolysis assay; OD540 measurement; DMSO and Triton X100 controls
Toxicity Hemolysis Safety Profile

Binding Affinity for EGFR and HSP90

In a separate computational study of picolinohydrazide analogs, the fluorine-containing scaffold (designated as Compound 6, identical to 6-fluoropyridine-2-carbohydrazide) exhibited substantially lower binding free energies to two key cancer-related targets compared to non-fluorinated analogs. Specifically, the fluorine scaffold demonstrated a binding free energy of -31.01 kcal mol−1 for epidermal growth factor receptor (EGFR) and -30.54 kcal mol−1 for heat shock protein 90 (HSP90) [1]. These values are significantly more favorable than those of non-fluorinated picolinohydrazides in the same series (compounds 5 and 7), confirming that the 6-fluoro substitution critically enhances target engagement.

Binding Affinity (EGFR/HSP90)
Computational
EGFR: -31.01 kcal/mol; HSP90: -30.54 kcal/mol
Reported docking context; fluorine substitution correlates with more favorable scores
AutoDock Vina; comparison to non-fluorinated analogs (higher ΔG)
Molecular Docking EGFR HSP90 Binding Free Energy

6-Fluoropyridine-2-carbohydrazide: Research Applications


Antifungal Lead Optimization

The direct head-to-head superiority of 6-fluoropyridine-2-carbohydrazide over fluconazole in MIC (16–24 vs 20 µg/mL), percent inhibition (92.57% vs 81.88%), and time-kill kinetics (4 h vs 12–48 h) [1] makes this compound a high-value scaffold for medicinal chemistry programs aimed at overcoming fluconazole resistance. Its favorable hemolytic safety profile [1] further supports its advancement into lead optimization campaigns.

Broad-Spectrum Antibacterial Development

The class-level evidence demonstrating a 2-fold improvement in MIC over ampicillin/cloxacillin for a closely related analog [1] positions 6-fluoropyridine-2-carbohydrazide as a strategic starting point for synthesizing novel antibacterial candidates targeting Pseudomonas aeruginosa and other problematic Gram-negative bacteria.

Structure-Based Design for EGFR and HSP90

The computationally validated binding free energies of -31.01 kcal mol−1 (EGFR) and -30.54 kcal mol−1 (HSP90) for the fluorine-containing scaffold [2] establish 6-fluoropyridine-2-carbohydrazide as a privileged fragment for structure-based drug design. Researchers developing kinase inhibitors or HSP90 antagonists can leverage this quantitative binding advantage to prioritize this fluorinated building block over non-fluorinated alternatives.

Compound Library Synthesis for Antimicrobial Screening

Given the demonstrated antimicrobial potency of the parent scaffold against MDR strains [1], 6-fluoropyridine-2-carbohydrazide serves as an ideal core for generating diverse compound libraries through condensation reactions at the carbohydrazide moiety. The commercial availability at ≥95% purity enables reliable parallel synthesis and high-throughput screening workflows.

Application
Selection Property
Validation Focus
Antifungal scaffold optimization
Antifungal screening response
MIC and time-kill profile against MDR Candida strains
Antibacterial lead development
Class-level antibacterial context
MIC endpoint against Gram-negative pathogens
Structure-based design (EGFR/HSP90)
Docking score context
Binding free energy comparison with non-fluorinated analogs
Compound library synthesis
Building block utility
Purity specification for parallel synthesis and high-throughput screening

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